N-[3-[2-(Trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide
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Overview
Description
N-[3-[2-(Trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butan-2-yl chain and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(Trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzene and butan-2-ylamine.
Formation of Intermediate: The initial step involves the reaction of 2-(trifluoromethyl)benzene with butan-2-ylamine under controlled conditions to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with prop-2-enamide, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-[2-(Trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[3-[2-(Trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-[2-(Trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting enzyme activity by binding to the active sites.
Modulating Pathways: Affecting signaling pathways involved in cellular processes.
Altering Gene Expression: Influencing gene expression through interaction with transcription factors.
Comparison with Similar Compounds
Similar Compounds
- N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide
- N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide
- N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-propenamide
Uniqueness
N-[3-[2-(Trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-[2-(trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c1-4-13(19)18-10(3)9(2)11-7-5-6-8-12(11)14(15,16)17/h4-10H,1H2,2-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORGDWURZKVTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)C(C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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